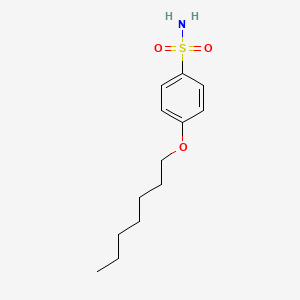

4-(Heptyloxy)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Heptyloxy)benzenesulfonamide is a benzenesulfonamide derivative featuring a heptyloxy chain (-O-C₇H₁₅) at the para position of the benzene ring. This compound is synthesized via a multi-step process: initial acetylation of 4-(heptyloxy)benzenamine, followed by hydrolysis under acidic conditions to yield the primary amine intermediate, which is subsequently functionalized with sulfonamide groups . The heptyloxy chain contributes to the molecule’s hydrophobicity, influencing its solubility, membrane permeability, and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptyloxy)benzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzenesulfonamide+Heptyl BromideK2CO3,DMFthis compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Heptyloxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The heptyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

4-(Heptyloxy)benzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase enzymes.

Medicine: Explored for its potential anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with specific properties, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 4-(Heptyloxy)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced tumor growth in cancer or decreased microbial activity in infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacokinetic Properties

Lipinski’s "rule of five" compliance is a key determinant of oral bioavailability:

| Property | 4-(Heptyloxy)benzenesulfonamide | 4-(1H-Pyrazol-1-yl)benzenesulfonamide | Celecoxib |

|---|---|---|---|

| Molecular Weight (g/mol) | ~325 (estimated) | 250–350 | 381.37 |

| clogP | ~5.2 | 3.2 | 3.5 |

| Hydrogen Bond Donors | 2 (NH₂, SO₂NH) | 2 | 2 |

| Hydrogen Bond Acceptors | 5 (SO₂, O, NH) | 6 | 6 |

Structural and Crystallographic Insights

- π-π Stacking : In analogs like 4-(5-oxo-5H-1,2,4-dithiazol-3-yl)phenyl 4-methylbenzenesulfonate, π-π interactions between aromatic rings enhance crystal packing and stability. The heptyloxy chain may disrupt such interactions due to steric bulk, affecting solid-state properties .

- Hydrogen Bonding : Antimicrobial benzenesulfonamides (e.g., ) rely on hydrogen bonds with residues like HIS 388 (C. albicans). The heptyloxy group’s lack of hydrogen-bonding capacity may reduce target affinity compared to nitro- or pyrazole-substituted analogs .

Biological Activity

4-(Heptyloxy)benzenesulfonamide is a sulfonamide derivative characterized by a heptyloxy group attached to a benzene ring, which is further substituted with a sulfonamide functional group. This compound has garnered interest due to its potential biological activities, particularly in antibacterial, anti-inflammatory, and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

Structural Characteristics

The structure of this compound enhances its hydrophobic properties due to the long aliphatic heptyloxy chain. This hydrophobicity is critical as it influences the compound's interaction with biological membranes and its overall bioavailability. The sulfonamide group is known for its antibacterial properties, particularly as an inhibitor of bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Biological Activity

Comparative Analysis

To understand the uniqueness of this compound compared to other similar compounds, the following table summarizes some relevant derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methoxybenzenesulfonamide | Methoxy group instead of heptyloxy | Increased water solubility due to methoxy group |

| 4-Octyloxybenzenesulfonamide | Octyloxy group | Longer alkyl chain may enhance lipophilicity |

| 4-(Butylsulfanyl)benzenesulfonamide | Butylsulfanyl group | Different functional group influences reactivity |

| Benzenesulfonamide | No alkyl substitution | Basic structure without additional hydrophobicity |

Case Studies and Research Findings

-

Synthesis and Evaluation :

- The synthesis of this compound typically involves multi-step organic reactions that include alkylation and sulfonation processes. Studies have evaluated the biological activity of synthesized derivatives through various assays, demonstrating promising results in terms of antibacterial efficacy and cytotoxicity against cancer cell lines.

-

Mechanistic Insights :

- Investigations into the mechanism of action reveal that sulfonamides like this compound may interact with metabolic enzymes or receptors involved in disease pathways. For example, molecular docking studies suggest potential binding interactions with phosphoinositide kinase (PI3K), which is implicated in cancer cell survival and proliferation .

- Pharmacokinetic Properties :

Future Directions

Further research is necessary to elucidate the specific biological effects of this compound and its derivatives. This includes:

- In Vivo Studies : Conducting animal model experiments to assess therapeutic potential and safety profiles.

- Mechanistic Studies : Exploring detailed mechanisms of action through biochemical assays and molecular biology techniques.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity to optimize lead compounds for drug development.

Properties

Molecular Formula |

C13H21NO3S |

|---|---|

Molecular Weight |

271.38 g/mol |

IUPAC Name |

4-heptoxybenzenesulfonamide |

InChI |

InChI=1S/C13H21NO3S/c1-2-3-4-5-6-11-17-12-7-9-13(10-8-12)18(14,15)16/h7-10H,2-6,11H2,1H3,(H2,14,15,16) |

InChI Key |

OGNIZIBRBQLCSI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.